molecular formula C16H15NO3 B2422205 N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide CAS No. 1351644-80-8

N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2422205
CAS No.: 1351644-80-8
M. Wt: 269.3
InChI Key: KQKCKWRRJHNKRK-UHFFFAOYSA-N
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Description

N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivativesThe compound features a benzofuran ring system fused with a furan ring, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including palladium-catalyzed C-H arylation and transamidation reactions.

    Introduction of the Furan Ring: The furan ring is introduced by cyclization reactions, often involving the use of 2,5-dimethylfuran as a starting material.

    Coupling Reactions: The final step involves coupling the benzofuran and furan rings through amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and furan rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential antibacterial, antiviral, and anticancer activities.

    Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like amiodarone and dronedarone, which are used as antiarrhythmic agents.

    Furan Derivatives: Compounds like nitrofurantoin, which is used as an antibacterial agent.

Uniqueness

N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide stands out due to its dual benzofuran and furan ring system, which imparts unique chemical and biological properties. This dual-ring system is less common in other similar compounds, making it a subject of interest for further research .

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-7-13(11(2)19-10)9-17-16(18)15-8-12-5-3-4-6-14(12)20-15/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKCKWRRJHNKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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